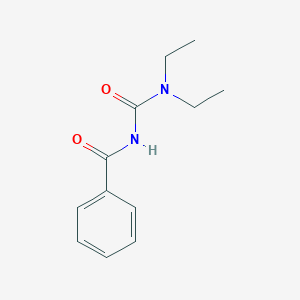

N'-Benzoyl-N,N-diethylurea

Description

Structure

3D Structure

Properties

CAS No. |

58328-35-1 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27g/mol |

IUPAC Name |

N-(diethylcarbamoyl)benzamide |

InChI |

InChI=1S/C12H16N2O2/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) |

InChI Key |

XLMOMZFNQYZDGE-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)C(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Primary Synthesis Routes

Two primary pathways for the synthesis of N'-Benzoyl-N,N-diethylurea involve the acylation of N,N-diethylurea and the reaction of diethylamine (B46881) with an isocyanate.

The most direct method for synthesizing this compound is through the nucleophilic acylation of N,N-diethylurea with benzoyl chloride. researchgate.netwjpsonline.comwjpsonline.comrjpbcs.com This reaction typically involves the use of a base to facilitate the reaction and neutralize the hydrochloric acid byproduct. The nitrogen atoms of the urea (B33335) act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride. libretexts.org

The reaction can theoretically lead to mono- or di-substituted products, depending on the reaction conditions. researchgate.netrjpbcs.com Studies have shown that the acylation can proceed at one or both of the secondary amino groups of the N,N'-diethylurea. researchgate.netrjpbcs.com For instance, the reaction of N,N'-diethylurea with benzoyl chloride in tetrahydrofuran (B95107) (THF) has been utilized to produce N,N'-carbonylbis(N-ethylbenzamide), a dibenzoyl derivative. wjpsonline.comwjpsonline.com In one specific procedure, N,N'-diethylurea is dissolved in THF with triethylamine (B128534), and a solution of benzoyl chloride in THF is added dropwise at a low temperature (0–5 °C) before refluxing. wjpsonline.com

An alternative route involves the reaction of diethylamine with benzoyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with nucleophiles like amines to form ureas. nih.govscholaris.ca The synthesis of benzoyl isocyanate itself can be achieved through various methods, including the reaction of benzamide (B126) with oxalyl chloride. google.com Once formed, the benzoyl isocyanate can be reacted with diethylamine to yield this compound. This method is part of a broader class of reactions where isocyanates serve as key intermediates in the synthesis of urea derivatives. nih.govbeilstein-journals.org

The principles of the Schotten-Baumann reaction are often applied to the synthesis of this compound and its derivatives. byjus.com This reaction, traditionally used for the synthesis of amides from amines and acid chlorides, is conducted under basic conditions, often in a two-phase solvent system. byjus.comwikipedia.orgtestbook.com The base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine, neutralizes the acid generated during the reaction, preventing the protonation of the amine or the product. byjus.comtestbook.com

In the context of this compound synthesis, the Schotten-Baumann conditions facilitate the acylation of N,N-diethylurea by benzoyl chloride. researchgate.netrjpbcs.com The use of a base catalyst is crucial for driving the equilibrium towards the formation of the benzoylated urea. byjus.com This method has been successfully employed for the synthesis of various N-ethyl-N-(ethylcarbamoyl)benzamide derivatives. researchgate.netrjpbcs.com

Reaction of Diethylamine with Benzoyl Isocyanate

Precursor Role of N,N-Diethylurea in Benzoylurea (B1208200) Derivatization

N,N-Diethylurea serves as a fundamental building block for the synthesis of a variety of benzoylurea derivatives. researchgate.netwjpsonline.comrjpbcs.com By reacting N,N-diethylurea with different substituted benzoyl chlorides, a library of compounds with varying functionalities on the benzoyl ring can be generated. researchgate.netrjpbcs.com This approach allows for the systematic modification of the compound's structure to explore structure-activity relationships in various applications. researchgate.netubaya.ac.id For example, N,N'-diethylurea has been reacted with ring-substituted benzoyl chlorides to synthesize N-ethyl-N-(ethylcarbamoyl)benzamides and N,N'-dibenzoyl-N,N'-diethylurea derivatives. researchgate.net The versatility of N,N-diethylurea as a precursor is a key aspect of its utility in medicinal and organic chemistry. um-surabaya.ac.id

Exploration of Reaction Mechanisms in Compound Formation

The formation of this compound and its derivatives proceeds through a nucleophilic acyl substitution mechanism. libretexts.org In the acylation of N,N-diethylurea, the nitrogen atom of the urea acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride. researchgate.netwjpsonline.com This is followed by the elimination of the chloride leaving group. The presence of a base is critical to deprotonate the urea, increasing its nucleophilicity, and to neutralize the HCl byproduct. byjus.com

The reaction can result in either mono- or di-acylation. researchgate.netrjpbcs.com The structural change from N,N'-diethylurea to the benzoylated product is characterized by the conversion of one or both of the -NH- moieties to -N(C=O)Ar- groups. wjpsonline.comrjpbcs.com The specific product formed depends on the stoichiometry of the reactants and the reaction conditions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N,N-Diethylurea | Benzoyl Chloride | This compound / N,N'-Dibenzoyl-N,N'-diethylurea | Nucleophilic Acyl Substitution |

| Diethylamine | Benzoyl Isocyanate | This compound | Nucleophilic Addition |

Advanced Derivatization Strategies

Further modification of the this compound scaffold can be achieved through various advanced derivatization strategies. These strategies aim to introduce diverse functional groups to fine-tune the compound's properties. While specific examples for this compound are not extensively detailed in the provided context, general principles of derivatization applicable to similar structures include:

Modification of the Benzoyl Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring of the benzoyl group can significantly alter the electronic and steric properties of the molecule. This is typically achieved by using appropriately substituted benzoyl chlorides in the initial synthesis. researchgate.net

Reactions at the Urea Moiety: While the urea nitrogens are acylated in the primary synthesis, further reactions could potentially be explored, although the reactivity would be diminished due to the electron-withdrawing nature of the acyl groups.

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings is a common strategy in medicinal chemistry to enhance biological activity. This could be achieved by using acyl chlorides derived from heterocyclic carboxylic acids.

These advanced strategies allow for the creation of a diverse range of derivatives for further investigation.

Synthesis of Ring-Substituted this compound Derivatives

The synthesis of ring-substituted this compound derivatives can be achieved through the acylation of N,N'-diethylurea with substituted benzoyl chlorides. rjpbcs.com This reaction is often performed based on the Schotten-Baumann method, utilizing an organic solvent and a base catalyst. rjpbcs.comwjpsonline.com For instance, N,N'-diethylurea dissolved in tetrahydrofuran (THF) can be treated with a substituted benzoyl chloride in the presence of triethylamine. rjpbcs.comwjpsonline.com The reaction mixture is typically cooled initially, for example in an ice bath at 0–5 °C, during the dropwise addition of the benzoyl chloride solution. rjpbcs.comwjpsonline.com Subsequently, the temperature is raised, and the mixture is refluxed for several hours, followed by continued reaction at room temperature. rjpbcs.comwjpsonline.com

This method has been successfully employed to produce various ring-substituted derivatives. For example, the reaction of N,N'-diethylurea with 2,4-dichlorobenzoyl chloride in the presence of triethylamine as a catalyst yields 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide. rjpbcs.com The use of substituted benzoyl chlorides allows for the introduction of different functional groups onto the benzene (B151609) ring, leading to a diverse range of this compound derivatives. rjpbcs.com

Another approach involves the reaction of substituted anilines with bis(trichloromethyl)carbonate to form an intermediate, which then reacts with a substituted benzamide to yield the desired benzoylurea derivatives. google.com This method offers an alternative to using phosgene (B1210022) or its derivatives. google.com

The synthesis of these derivatives is significant as they serve as precursors and subjects for further chemical modifications and biological activity studies. rjpbcs.comum-surabaya.ac.id

Table 1: Examples of Synthesized Ring-Substituted this compound Derivatives and Reaction Conditions

| Derivative Name | Starting Materials | Solvent | Catalyst/Base | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide | N,N'-diethylurea, 2,4-dichlorobenzoyl chloride | Tetrahydrofuran (THF) | Triethylamine | 0-5°C initially, then reflux at 70°C for 3h, followed by 20h at room temperature. | rjpbcs.com |

| N-ethyl-N-(ethylcarbamoyl)benzamide derivatives | N,N'-diethylurea, substituted-benzoyl chlorides | Tetrahydrofuran (THF) | Triethylamine | 0-5°C initially, then reflux at 70°C for 3h, followed by 20h at room temperature. | rjpbcs.com |

Formation of Di-substituted Benzoylurea Analogues

The formation of di-substituted benzoylurea analogues, specifically N,N'-dibenzoyl-N,N'-diethylurea, can be achieved through the acylation of N,N'-diethylurea at both of its secondary amino groups. rjpbcs.com This process involves reacting N,N'-diethylurea with a substituted benzoyl chloride. rjpbcs.comresearchgate.net A notable example is the synthesis of N,N'-carbonylbis(N-ethylbenzamide) from the reaction of N,N'-diethylurea and benzoyl chloride in tetrahydrofuran. wjpsonline.com

The synthetic procedure is often based on the Schotten-Baumann acylation method. wjpsonline.com In a typical reaction, N,N'-diethylurea is dissolved in an appropriate solvent like tetrahydrofuran, and a base such as triethylamine is added. wjpsonline.com A solution of benzoyl chloride in the same solvent is then added dropwise to the mixture, usually at a low temperature (0–5 °C) to control the reaction rate. wjpsonline.com Following the initial addition, the reaction temperature is elevated, and the mixture is refluxed for a period, often followed by an extended period of stirring at room temperature to ensure the completion of the reaction. wjpsonline.com The product can then be isolated and purified through washing with water and a saturated sodium bicarbonate solution, followed by crystallization. wjpsonline.com

This method has been utilized to synthesize a series of ring-substituted N,N'-Dibenzoyl-N,N'-Diethylureas. researchgate.net These di-substituted analogues are of interest for their potential biological activities. researchgate.net

Table 2: Synthesis of Di-substituted Benzoylurea Analogues

| Compound Name | Starting Materials | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N,N'-carbonylbis(N-ethylbenzamide) | N,N'-diethylurea, Benzoyl chloride | Tetrahydrofuran | Initial cooling (0-5°C), followed by reflux at 70°C for 3 hours, then 20 hours at room temperature. | 30% | wjpsonline.comresearchgate.net |

| Ring-substituted N,N'-Dibenzoyl-N,N'-Diethylureas | N,N'-diethylurea, Ring-substituted benzoyl chlorides | Not specified | Not specified | Not specified | researchgate.net |

Functional Group Modifications and Transformations (e.g., conversion of -NH- moieties)

The -NH- moiety in this compound and its analogues is a key site for functional group modifications and transformations. One such transformation is further acylation. For instance, the acylation of N,N'-diethylurea can proceed at both secondary amino groups to form N,N'-dibenzoyl-N,N'-diethylurea. rjpbcs.com This indicates that the hydrogen on the nitrogen atom of the urea can be substituted.

Another significant transformation is lithiation followed by reaction with an electrophile. The lithiation of N'-benzyl-N,N-dimethylureas using tert-butyllithium (B1211817) (t-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures can lead to substitution at the 2-position of the benzyl (B1604629) ring. d-nb.info By increasing the amount of the lithiating agent and adjusting the reaction conditions (e.g., temperature at 0 °C), it is possible to achieve cyclization, affording 3-substituted isoindolin-1-ones in high yields. d-nb.info This process involves the initial lithiation of the aromatic ring directed by the urea group, followed by an intramolecular cyclization where the benzylic methylene (B1212753) group displaces the dimethylamino group.

Furthermore, the urea functionality itself is a target for modification. For example, converting the urea linkage of benzoylphenylureas into a semicarbazide (B1199961) has been explored to create novel derivatives with different biological activities. nih.gov This highlights that the core urea structure, including the -NH- moieties, can be strategically altered to access a wider range of chemical structures. nih.gov While not directly on this compound, these examples with similar benzoylurea scaffolds demonstrate the reactivity of the -NH- group and the potential for its conversion.

Structural Characterization and Molecular Conformation

Molecular Conformation and Stereochemical Analysis

The molecular geometry of N'-Benzoyl-N,N-diethylurea is dictated by the rotational freedom around several key single bonds, the potential for charge delocalization across its backbone, and the influence of hydrogen bonding.

For a monoclinic polymorph of N'-Benzoyl-N,N-diethylthiourea, the crucial N1—C2—N3—C4 torsion angle, which describes the twist between the benzoyl and diethylthiourea groups, is -71.43 (14)°. nih.gov Another polymorph exhibits different torsion angles, with values around 78.6° and -80.8°. nih.govresearchgate.net The N-Benzoyl-N′,N′-dimethylthiourea analogue shows torsion angles for O1/C1/N1/C2 and C1/N1/C2/N2 of -2.6 (3)° and 57.9 (2)°, respectively. nih.gov The diethyl analogue is considered more twisted than the dimethyl version. nih.gov

These values indicate a significantly non-planar (twisted) conformation for the thiourea (B124793) derivatives. This twist is necessary to accommodate the larger sulfur atom and minimize steric hindrance, but it makes the formation of an intramolecular hydrogen bond less favorable. For this compound, the smaller and more electronegative oxygen atom would favor a more planar arrangement to enable the formation of a stable intramolecular hydrogen bond.

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| N'-Benzoyl-N,N-diethylthiourea (monoclinic) | N1—C2—N3—C4 | -71.43 (14) | nih.gov |

| N'-Benzoyl-N,N-diethylthiourea (triclinic, pair 1) | N1—C2—N3—C4 | 78.6 (4) & -80.8 (3) | nih.gov |

| N-Benzoyl-N′,N′-dimethylthiourea | O1/C1/N1/C2 | -2.6 (3) | nih.gov |

| N-Benzoyl-N′,N′-dimethylthiourea | C1/N1/C2/N2 | 57.9 (2) | nih.gov |

The degree of planarity and electron delocalization are interconnected features of the benzoylurea (B1208200) framework. In related N-acylthioureas, the C–N bond lengths within the acylthioureido fragment are found to be intermediate between those of typical single and double bonds, which indicates significant resonance and charge delocalization across this part of the molecule. nih.gov

A defining structural difference between this compound and its thiourea analogue lies in their preferred hydrogen bonding patterns. As established, N'-Benzoyl-N,N-diethylthiourea and many similar compounds primarily form intermolecular N—H⋯S hydrogen bonds, leading to dimerization in the solid state. nih.govnih.govresearchgate.net The sulfur atom, being a less effective hydrogen bond acceptor than oxygen and physically larger, is less suited for forming a sterically favorable intramolecular bond.

In contrast, the urea (B33335) moiety, with its highly electronegative carbonyl oxygen, strongly favors the formation of an intramolecular N—H⋯O hydrogen bond. wikipedia.org This interaction creates a stable six-membered pseudo-aromatic ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). rsc.org This type of intramolecular bond is a common and stabilizing feature in related molecules, including N-Benzoyl-N'-phenylurea and N-benzoyl-N′-propylthiourea, where the O atom is locked into a six-membered ring. wikipedia.orgresearchgate.net Therefore, it is expected that the dominant conformational feature of this compound is a strong intramolecular N—H⋯O hydrogen bond, which dictates a more planar molecular geometry compared to the twisted structure of its thiourea counterpart.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations and Theoretical Predictions

Quantum mechanical calculations offer a microscopic view of the molecule, predicting its behavior and properties at the atomic level. For N'-Benzoyl-N,N-diethylurea and its derivatives, these calculations have been instrumental in understanding their fundamental characteristics.

Prediction of Most Stable Molecular Conformations

The conformation of a molecule, or its three-dimensional arrangement, is critical to its biological activity. Theoretical calculations are used to determine the most stable conformations by identifying the lowest energy states. Studies on related urea (B33335) derivatives have shown that the internal rotation around various bonds, such as the carbon-carbon single bonds, can be evaluated to understand the molecule's flexibility and preferred shapes. ias.ac.in The barriers to internal rotation, which represent the energy difference between staggered (ground state) and eclipsed (transition state) conformations, are often small for single bonds. ias.ac.in For more complex molecules like this compound, which contains both amide and urea functionalities, the conformational landscape is more intricate due to the potential for hindered rotation around the C-N bonds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.

Investigation of Protein-Ligand Binding Interactions

Molecular docking studies have been pivotal in exploring the interactions between this compound derivatives and various protein targets. These simulations reveal the specific types of non-covalent interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. biorxiv.orgrsc.org For instance, research on benzoyl dialkylurea derivatives has shown that the urea functionality can form crucial hydrogen bonds with amino acid residues like arginine within the active site of target proteins. um-surabaya.ac.id The aromatic ring of the benzoyl group often engages in hydrophobic and π-stacking interactions, further anchoring the ligand in the binding pocket. um-surabaya.ac.id

Identification of Specific Target Proteins

Through molecular docking, several potential protein targets for this compound and its analogs have been identified, suggesting a broad range of potential therapeutic applications. These targets include:

Bacterial Enzymes: DNA gyrase, β-ketoacyl-ACP synthase (FabH), and RNA polymerase are essential enzymes for bacterial survival. um-surabaya.ac.idum-surabaya.ac.id Docking studies on benzoyl dialkylureas have shown promising interactions with these enzymes, particularly DNA gyrase from Pseudomonas aeruginosa, indicating potential as antibacterial agents. um-surabaya.ac.idum-surabaya.ac.id

Fungal Enzymes: Dihydrofolate reductase (DHFR) in Candida albicans has been identified as a potential target, suggesting possible antifungal applications. um-surabaya.ac.idum-surabaya.ac.id

Cancer-Related Kinases: In the context of anticancer research, derivatives of N,N'-diethylurea have been docked into the binding sites of several protein kinases involved in cancer progression. These include Extracellular signal-regulated kinase 2 (ERK2) and p38α MAP Kinase. researchgate.netresearchgate.netwjpsonline.com The ability of these compounds to fit into the ATP-binding pocket of these kinases suggests a mechanism for inhibiting their activity. researchgate.net

Analysis of Binding Affinities and Energetics

A critical aspect of molecular docking is the calculation of binding affinity, which provides a quantitative estimate of the strength of the protein-ligand interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

Studies on N-ethyl-N-(ethylcarbamoyl)benzamide derivatives, which are closely related to this compound, have shown good binding energies toward target proteins, ranging from -99.97 to -110.91 kcal/mol. rjpbcs.com In another study, docking of benzoyl diethylurea derivatives against P. aeruginosa DNA gyrase yielded favorable binding energies ranging from –91.0 to –97.4 kcal/mol. um-surabaya.ac.id These values are often compared to those of known inhibitors or reference compounds to gauge the potential efficacy of the new molecules. rjpbcs.com For example, the binding affinity of some benzoylurea (B1208200) derivatives has been shown to be higher than that of the reference drug hydroxyurea (B1673989). rjpbcs.com The predicted energy values being within a certain threshold (e.g., not higher than 2.5 kcal/mol difference from a reference) can indicate a good fit of the ligand within the active site of the target enzyme. um-surabaya.ac.id

Characterization of Hydrogen Bonding and Steric Interactions within Binding Sites

Computational molecular modeling, particularly through molecular docking simulations, has been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various biological targets. These studies reveal that the compound's efficacy is often dictated by a combination of specific hydrogen bonds and complementary steric interactions.

In studies involving derivatives of this compound, the urea and benzoyl moieties are consistently identified as critical pharmacophores for molecular recognition. For instance, molecular docking of mono-benzoyl diethylurea derivatives into the DNA gyrase of P. aeruginosa (PDB: 6M1S) has shown specific hydrogen bonding patterns. um-surabaya.ac.id One derivative, 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide (a chlorinated analog of this compound), was observed forming two hydrogen bonds with the amino acid residues Arg138 and Glu52 within the enzyme's binding site. um-surabaya.ac.id Another related mono-benzoyl derivative formed a hydrogen bond with Arg78. um-surabaya.ac.id These interactions are significant as they mimic the binding mode of known ligands, suggesting a common mechanism of action. um-surabaya.ac.id The binding energies for these mono-benzoyl derivatives were found to be favorable, ranging from –91.0 to –97.4 kcal/mol, indicating a good fit within the active site. um-surabaya.ac.id

Similarly, docking studies of related N-ethyl-N-(ethylcarbamoyl)benzamides targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) (PDB: 1XKK) have highlighted the importance of both hydrogen bonding and steric interactions. rjpbcs.com The interactions observed involve the N-CO-N backbone of the urea structure. For example, 4-nitro-N-ethyl-N-(ethylcarbamoyl) benzamide (B126) was shown to form hydrogen bonds within the EGFR binding site. rjpbcs.com

The table below summarizes key interactions for derivatives of this compound in different protein targets, as identified through molecular docking studies.

| Compound Derivative | Protein Target (PDB ID) | Interacting Residues | Interaction Type | Reference |

| 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide (BEU2) | P. aeruginosa DNA gyrase (6M1S) | Arg138, Glu52 | Hydrogen Bond | um-surabaya.ac.id |

| 3,5-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide (BEU1) | P. aeruginosa DNA gyrase (6M1S) | Arg78 | Hydrogen Bond | um-surabaya.ac.id |

| 4-nitro-N-ethyl-N-(ethylcarbamoyl)benzamide | Epidermal Growth Factor Receptor (1XKK) | Not specified | Hydrogen Bond | rjpbcs.com |

| General N-ethyl-N-(ethylcarbamoyl)benzamides | Epidermal Growth Factor Receptor (1XKK) | Not specified | Steric Interaction | rjpbcs.com |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool used to correlate the chemical structure of a series of compounds with their biological activity. chem-soc.si For benzoylurea and related derivatives, QSAR models have been developed to predict their efficacy as antimicrobial or anticancer agents and to guide the synthesis of new, more potent analogs. um-surabaya.ac.idatlantis-press.com These models establish a mathematical relationship between the activity and various molecular descriptors, which can be physicochemical, electronic, steric, or topological in nature. chem-soc.siresearchgate.net

While a specific QSAR model derived exclusively for this compound is not prominently documented in the reviewed literature, studies on closely related series of compounds provide significant insights into the structural requirements for activity. For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, which share the benzoyl-urea/thiourea (B124793) core, was conducted to understand their inhibitory activity against the VEGFR2 receptor, an important target in cancer therapy. atlantis-press.comatlantis-press.com

The analysis for the BNTU derivatives yielded a statistically significant QSAR model, highlighting the importance of lipophilic and electronic properties. atlantis-press.com The best equation derived was:

RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) atlantis-press.comatlantis-press.com

Where:

RS is the Rerank Score from molecular docking, representing binding affinity.

ClogP is a measure of lipophilicity.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

This model had strong statistical validation (n = 14; r = 0.971; F = 54.777), indicating that both lipophilicity (in a parabolic relationship, as shown by the ClogP² and ClogP terms) and electronic characteristics (ELUMO) are key determinants of the anticancer activity of these compounds through VEGFR2 inhibition. atlantis-press.comatlantis-press.com

Another QSAR analysis on a series of benzimidazole (B57391) derivatives against Saccharomyces cerevisiae found that antifungal activity was governed by the lipophilicity descriptor (logP), dipole moment (DM), and surface area grid (SAG). chem-soc.si Such studies collectively suggest that for the broader class of compounds including benzoylureas, a balance of lipophilicity and specific electronic properties is crucial for biological activity. chem-soc.siatlantis-press.com These models serve as a predictive tool to prioritize the synthesis of novel compounds with potentially enhanced activity. chem-soc.si

The table below summarizes the findings from a relevant QSAR study on a related compound series.

| Compound Series | Biological Activity | Key Descriptors | QSAR Model Findings | Reference |

| N-benzoyl-N'-naphthylthiourea derivatives | Anticancer (VEGFR2 inhibition) | ClogP (lipophilicity), ELUMO (electronic) | Activity is influenced by a parabolic relationship with lipophilicity and by electronic properties. | atlantis-press.comatlantis-press.com |

| Benzimidazole derivatives | Antifungal (Saccharomyces cerevisiae) | logP (lipophilicity), DM (dipole moment), SAG (surface area) | Activity is governed by lipophilicity, electronic, and steric factors. | chem-soc.si |

Advanced Chemical Applications and Biological Research

Antimicrobial Activity Studies (In Vitro)

Recent research has explored the potential of N'-Benzoyl-N,N-diethylurea and its derivatives as antimicrobial agents. These in vitro studies have demonstrated a spectrum of activity against various bacterial and fungal strains, suggesting a promising area for the development of new therapeutic compounds.

Antibacterial Activity Against Bacterial Strains

This compound derivatives have been tested against a panel of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit antibacterial properties, with some derivatives showing promising growth inhibition against Pseudomonas aeruginosa. um-surabaya.ac.idum-surabaya.ac.id In one study, four benzoyl dialkylurea derivatives, including mono-benzoyl derivatives with chloro-substituents, were evaluated against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. um-surabaya.ac.idum-surabaya.ac.id All tested compounds demonstrated antibacterial activity. um-surabaya.ac.id The derivatives with chloro-substituents at the 2 and 4 positions on the aromatic ring were identified as having potential for development as new antibacterial agents. um-surabaya.ac.idum-surabaya.ac.id

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Promising growth inhibition by some derivatives | um-surabaya.ac.idum-surabaya.ac.id |

| Staphylococcus aureus | Antibacterial activity exhibited | um-surabaya.ac.idum-surabaya.ac.id |

| Bacillus subtilis | Antibacterial activity exhibited | um-surabaya.ac.idum-surabaya.ac.id |

| Escherichia coli | Antibacterial activity exhibited | um-surabaya.ac.idum-surabaya.ac.id |

Antifungal Activity Against Fungal Strains

The antifungal potential of this compound derivatives has also been investigated, particularly against the opportunistic fungal pathogen Candida albicans. um-surabaya.ac.idum-surabaya.ac.id In a study evaluating four different benzoyl dialkylurea compounds, two of the mono-benzoyl derivatives displayed weak antifungal activity against C. albicans. um-surabaya.ac.idum-surabaya.ac.id

Proposed Mechanisms of Antimicrobial Action

To understand how these compounds exert their antimicrobial effects, researchers have employed molecular docking simulations. um-surabaya.ac.idum-surabaya.ac.id These computational studies suggest that the mechanism of action in bacterial cells may involve the inhibition of essential enzymes required for microbial survival. um-surabaya.ac.id One of the proposed primary targets is DNA gyrase, an enzyme crucial for DNA replication. um-surabaya.ac.idum-surabaya.ac.id In silico molecular docking specifically pointed to the DNA gyrase of P. aeruginosa as a likely target. um-surabaya.ac.idum-surabaya.ac.id Other potential protein targets that were investigated include β-ketoacyl-acyl-carrier protein synthase III (FabH) and prokaryotic RNA polymerase in bacteria, and dihydrofolate reductase (DHFR) in C. albicans. um-surabaya.ac.id

Anticancer Activity Research (In Vitro)

This compound and its analogs have emerged as a subject of interest in anticancer research. In vitro studies have focused on their cytotoxic effects on human cancer cell lines and their ability to interfere with key signaling pathways involved in cancer progression.

Cytotoxic Activity against Human Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against human breast cancer cell lines, specifically MCF-7 and T47D. One synthesized compound, N,N'-carbonylbis(N-ethylbenzamide), demonstrated higher in vitro antitumor activity against both MCF-7 and T47D cell lines when compared to the reference drug hydroxyurea (B1673989). researchgate.net Another study on a related thiourea (B124793) analog, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, also showed a better cytotoxicity profile than hydroxyurea against both MCF-7 and T47D cells. chula.ac.th

Table 2: Cytotoxic Activity of this compound and Related Derivatives

| Compound | Cell Line | Result | Reference |

|---|---|---|---|

| N,N'-carbonylbis(N-ethylbenzamide) | MCF-7 | Higher antitumor activity than hydroxyurea | researchgate.net |

| N,N'-carbonylbis(N-ethylbenzamide) | T47D | Higher antitumor activity than hydroxyurea | researchgate.net |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | Better cytotoxicity profile than hydroxyurea | chula.ac.th |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | Better cytotoxicity profile than hydroxyurea | chula.ac.th |

Inhibition of Receptor Tyrosine Kinases and Other Signaling Pathways

The mitogen-activated protein (MAP) kinase pathways are crucial signaling cascades that regulate cell growth, proliferation, and differentiation. nih.gov The dysregulation of these pathways is a hallmark of many cancers. nih.gov Research indicates that this compound derivatives may exert their anticancer effects by inhibiting key components of these pathways.

Molecular docking studies have predicted that N,N'-carbonylbis(N-ethylbenzamide) has a good binding affinity to the p38α MAP Kinase. researchgate.net The p38 MAP kinase signaling pathway is known to be involved in cellular responses to stress and inflammation and can influence cell survival and apoptosis. nih.gov

Furthermore, related benzalhydantoin derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs). ukm.my RTKs are cell surface receptors that, upon activation by growth factors, initiate intracellular signaling cascades, including the MAP kinase pathway. nih.govmdpi.com Specifically, certain benzalhydantoin derivatives demonstrated moderate and selective inhibition against VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. ukm.my One of these derivatives also showed activity against PDGFR-α and -β, other RTKs involved in cell growth and division. ukm.my The proposed mechanism for this inhibition is the competitive binding to the ATP-binding pocket of the kinase, which blocks its catalytic activity. ukm.my

While direct inhibition of ERK2 and HER2 by this compound itself is not explicitly detailed in the provided context, the inhibition of upstream activators like RTKs and other MAP kinases like p38α suggests a potential indirect impact on these critical cancer-related signaling molecules. researchgate.netukm.my

Structure-Activity Relationships for Anticancer Potential

The core structure of this compound has been a scaffold for the development of derivatives with potential anticancer activities. Research into the structure-activity relationships (SAR) of these compounds aims to identify key molecular features that enhance their efficacy.

Studies have shown that modifications to the this compound structure can significantly impact its antitumor properties. For instance, the introduction of various substituents on the benzoyl ring has been explored to modulate the compound's activity. The nature and position of these substituents can influence factors like electronic properties and steric interactions with biological targets.

One area of investigation has been the synthesis of N,N'-dibenzoyl-N,N'-diethylurea derivatives. researchgate.net In a study involving ring-substituted versions of these compounds, their antitumor activity was evaluated against the human breast carcinoma cell line (MCF-7). researchgate.net The results indicated that these derivatives exhibited higher antitumor activity than the reference drug, hydroxyurea. researchgate.net Notably, one derivative with a specific substitution pattern displayed significantly higher activity, suggesting that the electronic and steric properties of the substituents on the benzoyl ring play a crucial role in the anticancer efficacy. researchgate.net

Further research into N-ethyl-N-(ethylcarbamoyl)benzamides, which can be produced from the acylation of N,N'-diethylurea, has also provided insights into SAR. rjpbcs.com The cytotoxic activity of these compounds against MCF-7 cells was found to be influenced by the substitution pattern on the benzoyl moiety. rjpbcs.com For example, a 2,4-dichloro-substituted derivative showed more potent cytotoxic activity than the reference drug 5-fluorouracil. rjpbcs.com This highlights the importance of the specific arrangement of substituents on the aromatic ring for enhancing anticancer potential.

In silico molecular docking studies have been employed to understand the binding interactions of these derivatives with protein targets. For example, docking studies with enzymes like p38α MAP Kinase and ERK2 have been used to predict the binding affinity of synthesized compounds. researchgate.net These computational approaches help in rationalizing the observed biological activities and guiding the design of new derivatives with improved potency. The binding affinity of these compounds is often attributed to factors such as steric and hydrophobic interactions, as well as the presence of the aromatic ring. wjpsonline.com

The general observation is that the introduction of a benzoyl group and ethyl groups to the urea (B33335) structure can enhance antitumor activity. wjpsonline.com The strategic placement of electron-withdrawing or bulky groups on the benzoyl ring appears to be a key factor in improving the cytotoxic effects of these compounds against cancer cell lines.

Metal Complexation Chemistry

This compound and its derivatives can act as ligands, forming coordination compounds with various transition metals. This area of research explores the synthesis and characterization of these metal complexes, which may exhibit unique chemical and physical properties.

Synthesis of Coordination Compounds with Transition Metals (e.g., Pd(II), Cu(II), Ni(II), Pt(II), Cd(II), Hg(II))

The synthesis of transition metal complexes with ligands derived from urea and thiourea is a well-established field. hilarispublisher.comgrafiati.com While specific studies on the complexation of this compound with a wide range of transition metals are not extensively detailed in the provided results, the general principles of coordination chemistry suggest its potential to form complexes with metals like Pd(II), Cu(II), Ni(II), Pt(II), Cd(II), and Hg(II). libretexts.org The nitrogen and oxygen atoms of the urea moiety can act as donor atoms, facilitating coordination with a central metal ion. grafiati.com

For instance, a study on the thermochemistry of bis(N-benzoyl-N′,N′-diethylureato)copper(II), Cu(BETU)2, confirms the formation of a copper(II) complex. researchgate.net This indicates that the deprotonated form of this compound can act as a bidentate ligand, coordinating to the copper ion. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.

The coordination chemistry of related N,N'-substituted thioureas has been extensively studied with metals such as Cu(I), Cu(II), Ni(II), and Zn(II), revealing interesting ligand reactivities. grafiati.com These studies often show that the ligands can coordinate in different modes, acting as monodentate or bidentate ligands. grafiati.com

Spectroscopic and Physicochemical Characterization of Metal Complexes

The characterization of metal complexes of this compound and its derivatives relies on various spectroscopic and physicochemical techniques to elucidate their structure and bonding. These methods provide valuable information about the coordination environment around the metal center.

Commonly used spectroscopic techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. hilarispublisher.com Changes in the vibrational frequencies of the C=O and N-H groups in the ligand upon complexation can indicate their involvement in bonding to the metal ion. mdpi.com For example, a shift in the C=O stretching frequency to a lower wavenumber in the complex compared to the free ligand suggests coordination through the oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of the complexes in solution. rjpbcs.com Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to determine the binding mode.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. mdpi.com The d-d transitions of the metal ion are sensitive to the ligand field, and the position and intensity of these bands can help to distinguish between different geometries, such as octahedral or tetrahedral. libretexts.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, which can help to confirm their composition. hilarispublisher.com

Physicochemical characterization often involves:

Molar Conductance Measurements: These measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere or are present as counter-ions. science.gov

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which can provide information about the number of unpaired electrons on the metal ion and its oxidation state. hilarispublisher.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which helps to confirm the proposed stoichiometry. hilarispublisher.com

For example, the characterization of N-(p-chlorophenyl)-N'-benzoyl thiourea complexes with Co(II), Ni(II), Cu(II), and Zn(II) involved elemental analysis, mass spectroscopy, FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR to confirm the structures and coordination. hilarispublisher.com

Thermochemical Investigations

Thermochemical studies of this compound provide fundamental data on its energetic properties, which are essential for understanding its stability and reactivity.

Determination of Standard Molar Enthalpies of Combustion

The standard molar enthalpy of combustion (Δc H°m) is a key thermochemical parameter that measures the heat released when a compound is completely burned in oxygen under standard conditions. For crystalline this compound (HBETU), the standard molar enthalpy of combustion was measured at T = 298.15 K by static bomb combustion calorimetry. researchgate.net

This experimental value is crucial for deriving other thermodynamic properties, such as the standard molar enthalpy of formation.

Measurement of Standard Molar Enthalpies of Sublimation

The standard molar enthalpy of sublimation (Δsub H°m) is the enthalpy change when one mole of a substance sublimes (transforms from a solid to a gas) at a standard pressure. The standard molar enthalpy of sublimation for this compound was measured using microcalorimetry. researchgate.net

These sublimation enthalpy values, in conjunction with the enthalpies of formation in the crystalline phase, are used to calculate the standard molar enthalpies of formation of the compound in the gaseous phase. researchgate.net

Data Tables

Table 1: Thermochemical Data for this compound

| Property | Value | Method | Reference |

| Standard Molar Enthalpy of Combustion (crystalline) | Data not explicitly stated in snippets | Static bomb combustion calorimetry | researchgate.net |

| Standard Molar Enthalpy of Sublimation | Data not explicitly stated in snippets | Microcalorimetry | researchgate.net |

Derivation of Standard Molar Enthalpies of Formation

The standard molar enthalpies of formation (ΔfHₘ°) for this compound provide crucial data for understanding its thermodynamic stability. These values have been determined experimentally for both the crystalline and gaseous phases through a combination of calorimetric techniques. researchgate.net

Research Findings

Detailed thermochemical studies have been conducted to ascertain the energetic properties of this compound. The primary experimental methods employed were static bomb combustion calorimetry and microcalorimetry. researchgate.net

Static Bomb Combustion Calorimetry: This technique was utilized to measure the standard molar enthalpy of combustion (ΔcHₘ°) of crystalline this compound in an oxygen-rich environment at a standard temperature of 298.15 K. researchgate.net The energy released during the complete combustion of the compound is meticulously measured, which is a fundamental value for deriving the enthalpy of formation.

Microcalorimetry: The standard molar enthalpy of sublimation (ΔsubHₘ°) was determined using microcalorimetry. researchgate.net This value represents the energy required to transform the compound from its crystalline state to the gaseous state and is essential for calculating the gas-phase enthalpy of formation from the crystalline-phase data.

From these experimentally determined values, the standard molar enthalpies of formation for this compound in both its crystalline (cr) and gaseous (g) phases were derived. researchgate.net The enthalpy of formation of the crystalline solid is calculated from the enthalpy of combustion using Hess's law. Subsequently, the gas-phase enthalpy of formation is obtained by combining the crystalline-phase enthalpy of formation with the enthalpy of sublimation.

The experimental data from these studies provide a solid foundation for the thermodynamic characterization of this compound.

Data Tables

The following tables represent the types of data generated and utilized in the thermochemical study of this compound.

Table 1: Experimental Standard Molar Enthalpies of Combustion and Sublimation at T = 298.15 K

| Compound | Formula | Phase | Method | Enthalpy |

| This compound | C₁₂H₁₆N₂O₂ | cr | Static Bomb Combustion Calorimetry | ΔcHₘ° |

| This compound | C₁₂H₁₆N₂O₂ | cr | Microcalorimetry | ΔsubHₘ° |

cr = crystalline

Table 2: Derived Standard Molar Enthalpies of Formation at T = 298.15 K

| Compound | Formula | Phase | Standard Molar Enthalpy of Formation (ΔfHₘ°) |

| This compound | C₁₂H₁₆N₂O₂ | cr | Derived from ΔcHₘ° |

| This compound | C₁₂H₁₆N₂O₂ | g | Derived from ΔfHₘ°(cr) and ΔsubHₘ° |

cr = crystalline; g = gaseous

Future Research Directions and Perspectives

The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for more effective and specific therapeutic agents. Within this context, N'-Benzoyl-N,N-diethylurea and its analogs have emerged as a promising scaffold for drug discovery. The following sections outline key future research directions that could unlock the full therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-Benzoyl-N,N-diethylurea, and how can reaction efficiency be improved?

- The compound can be synthesized via nucleophilic acyl substitution using a Schotten-Baumann-like reaction. For example, reacting diethylurea with benzoyl chloride in a polar aprotic solvent (e.g., THF) under controlled temperatures (0–5°C initially, followed by reflux) . Triethylamine is typically added to neutralize HCl byproducts. Yield optimization may involve adjusting stoichiometry, reaction time (e.g., 8–12 hours), or solvent choice. Recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Infrared (IR) spectroscopy : Look for characteristic peaks at ~1680–1660 cm⁻¹ (C=O stretch) and ~3160 cm⁻¹ (N-H stretch), with shifts indicating intramolecular hydrogen bonding .

- NMR spectroscopy :

- ¹H-NMR: Peaks at δ 9.5–12.3 ppm correspond to NH groups; downfield shifts suggest hydrogen bonding .

- ¹³C-NMR: Benzoyl carbonyl carbon appears at ~165–170 ppm.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What methodological best practices ensure reliable cytotoxicity assays for urea derivatives like this compound?

- Use the MTT assay with triplicate wells and appropriate controls (negative, positive, and medium-only). Incubate cells (e.g., MCF-7, T47D) for 24–48 hours, then add MTT (0.5 mg/mL) and solubilize formazan with SDS/HCl. Measure absorbance at 595 nm and calculate IC₅₀ via probit analysis . Validate results against reference compounds (e.g., hydroxyurea) and normalize against normal cell lines (e.g., Vero) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the cytotoxic activity of N'-benzoylurea derivatives?

- Halogen substituents (e.g., Cl, F) on the benzoyl group enhance lipophilicity and receptor binding. For example, N-(2,4-dichlorobenzoyl) derivatives showed IC₅₀ values of 0.31 mM (MCF-7) and 0.94 mM (T47D), likely due to improved membrane permeability and interaction with cancer-specific targets like sirtuin-1 or EGFR . Structure-activity relationship (SAR) studies should compare substituent positions and electronic effects via in vitro assays and molecular docking .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or studies?

- Discrepancies may arise from cell line heterogeneity (e.g., MCF-7 vs. T47D hormone receptor status) , assay conditions (e.g., incubation time, serum concentration), or compound stability. Standardize protocols using guidelines like OECD TG 129 and validate findings with orthogonal assays (e.g., apoptosis markers, caspase activation) . Meta-analyses of published IC₅₀ values should account for methodological variability .

Q. What intermolecular interactions govern the crystallographic packing of this compound?

- Hirshfeld surface analysis reveals dominant N-H···O hydrogen bonds between urea carbonyl and NH groups. Van der Waals interactions and π-π stacking of benzoyl rings further stabilize the lattice. X-ray crystallography and computational modeling (e.g., DFT) can quantify these interactions and predict solubility .

Q. What strategies mitigate off-target effects in urea-based anticancer agents?

- Improve selectivity by:

- Pharmacophore optimization : Introduce substituents that target cancer-specific enzymes (e.g., tyrosine kinase inhibitors).

- Prodrug design : Mask polar groups (e.g., diethylurea) to enhance tumor-specific activation.

- Combination therapy : Pair with adjuvants that reduce resistance (e.g., temozolomide in glioblastoma ).

Methodological Guidance

- Synthetic reproducibility : Document reaction parameters (temperature, solvent purity) and characterize intermediates to troubleshoot low yields .

- Data validation : Use high-content screening (e.g., flow cytometry) to confirm cytotoxicity mechanisms (apoptosis vs. necrosis) .

- Crystallography : Deposit structural data in repositories like CCDC for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.